1,3,6-Trihydroxyxanthone
Overview
Description
1,3,6-Trihydroxyxanthone is a naturally occurring compound belonging to the xanthone family. Xanthones are a class of polyphenolic compounds known for their diverse biological activities and structural variety. These compounds are found in various plants, fungi, and lichens, and have been studied for their potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6-Trihydroxyxanthone can be synthesized through several methods. One common approach involves the use of 2,6-dihydroxybenzoic acid as a starting material. The synthesis typically involves the following steps :
Esterification: 2,6-dihydroxybenzoic acid is esterified with methanol in the presence of a strong acid catalyst to form methyl 2,6-dihydroxybenzoate.
Cyclization: The ester is then subjected to cyclization using a Lewis acid catalyst, such as aluminum chloride, to form the xanthone core structure.
Hydroxylation: The xanthone core is further hydroxylated at specific positions using appropriate reagents to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trihydroxyxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the xanthone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, methoxylated, and halogenated derivatives of this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,6-trihydroxyxanthone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Comparison with Similar Compounds
1,3,6-Trihydroxyxanthone can be compared with other similar xanthone derivatives, such as:
1,3,5-Trihydroxyxanthone: Similar in structure but differs in the position of hydroxyl groups, leading to different biological activities.
1,3,7-Trihydroxyxanthone: Another isomer with distinct pharmacological properties.
The uniqueness of this compound lies in its specific hydroxylation pattern, which contributes to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
1,3,6-trihydroxyxanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O5/c14-6-1-2-8-10(4-6)18-11-5-7(15)3-9(16)12(11)13(8)17/h1-5,14-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIILVBYWBDSMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=CC(=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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